(5-Ethylthiophen-2-yl)methanesulfonamide

Description

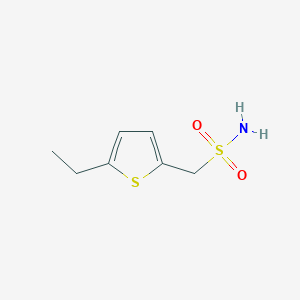

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2S2 |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

(5-ethylthiophen-2-yl)methanesulfonamide |

InChI |

InChI=1S/C7H11NO2S2/c1-2-6-3-4-7(11-6)5-12(8,9)10/h3-4H,2,5H2,1H3,(H2,8,9,10) |

InChI Key |

ZJFWIGHFFCOELZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylthiophen 2 Yl Methanesulfonamide and Its Derivatives

Established Synthetic Approaches for Thiophene (B33073) Sulfonamides

The construction of thiophene sulfonamides can be achieved through several reliable synthetic routes. These methods include modern cross-coupling reactions for building the core structure and classical procedures for introducing the sulfonamide functional group.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. While traditionally reliant on palladium catalysts, there is growing interest in using more cost-effective and earth-abundant nickel catalysts for these transformations. rsc.org Nickel-catalyzed Suzuki-Miyaura reactions have proven effective for coupling a wide range of substrates, including heterocyclic compounds, making them suitable for the synthesis of complex thiophene derivatives. rsc.orgacs.org

This methodology can be applied to the synthesis of 5-arylthiophene-2-sulfonamides by reacting a halogenated thiophene sulfonamide, such as 5-bromothiophene-2-sulfonamide, with various aryl boronic acids. doaj.org The use of nickel catalysts, for instance, NiCl₂(PCy₃)₂, has been shown to be efficient in green solvents like 2-Me-THF and t-amyl alcohol, accommodating a broad scope of substrates, including heterocyclic frameworks. acs.orgnih.gov Furthermore, microwave-assisted nickel-catalyzed couplings can significantly reduce reaction times from hours to minutes, offering a rapid and scalable protocol. organic-chemistry.org This approach is advantageous for its tolerance of various functional groups and its applicability to large-scale synthesis with low catalyst loadings. acs.org

Table 1: Key Features of Nickel-Catalyzed Suzuki-Miyaura Coupling

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst | Air-stable and commercially available pre-catalysts such as NiCl₂(PCy₃)₂. | nih.gov |

| Substrates | Effective for aryl halides and phenol-derived electrophiles (e.g., sulfamates). | rsc.orgnih.gov |

| Solvents | Can be performed efficiently in environmentally friendly "green" solvents. | acs.org |

| Reaction Time | Microwave heating can drastically shorten reaction times to as little as 10 minutes. | organic-chemistry.org |

| Scalability | Demonstrated potential for gram-scale synthesis with low catalyst loading (0.5–1 mol %). | acs.org |

Condensation reactions are fundamental in organic synthesis for forming carbon-nitrogen double bonds, such as those in N-sulfonylimines. These reactions typically involve the elimination of a small molecule, like water, from two reacting functional groups. The Knoevenagel condensation, for example, can be adapted for complex heterocyclic synthesis involving sulfonamide moieties. nih.gov

In the context of preparing sulfonamide derivatives, a relevant approach involves the reaction of a ketone or aldehyde with a primary sulfonamide. For instance, the synthesis of 3-sulfonyl-substituted quinolines has been achieved through a cascade reaction that includes a base-mediated Knoevenagel condensation between an aldehyde and a ketosulfonamide. nih.gov The mechanism of such condensation reactions can be influenced by catalysts and reaction conditions. Kinetic studies on the condensation of thiobenzamides have shown that the reaction is catalyzed by acid and the presence of halide ions can significantly increase the reaction rate. rsc.org The proposed mechanism often involves the formation of an N-halogenated intermediate in the rate-determining step, which then proceeds to form the final condensed product. rsc.org

The incorporation of a sulfonamide group onto a thiophene ring is a key step in the synthesis of compounds like (5-Ethylthiophen-2-yl)methanesulfonamide. The most classical and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

This process can be broken down into two main stages:

Sulfonylation of the Thiophene Ring : A thiophene derivative is first treated with a sulfonating agent, such as chlorosulfonic acid, to generate the corresponding thiophenesulfonyl chloride intermediate. researchgate.net

Amination : The resulting thiophenesulfonyl chloride is then reacted with an appropriate amine (e.g., methanamine for methanesulfonamide) to form the final sulfonamide linkage. nih.govresearchgate.net

Alternative modern approaches have also been developed to streamline this process. Oxidative coupling of thiols and amines offers a more direct route, bypassing the need to pre-functionalize the starting materials into sulfonyl chlorides. nih.gov This strategy can significantly reduce waste and simplify synthetic routes. nih.gov Another approach involves the functionalization of a pre-existing thiophene carboxylic acid. The carboxylic acid can be converted to an acid chloride, which is then treated with ammonia (B1221849) to yield an amide. beilstein-journals.org A similar pathway can be envisioned starting from a thiophenesulfonic acid.

Advanced Spectroscopic Characterization of Synthesized Compounds

Once synthesized, the precise chemical structure and purity of this compound and its derivatives must be confirmed. This is accomplished using a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H-NMR spectrum of a thiophene sulfonamide derivative, distinct signals (peaks) correspond to each unique proton in the molecule. The chemical shift (δ, in ppm) of a signal indicates the electronic environment of the proton, while the peak's splitting pattern reveals the number of neighboring protons. For example, in related N-(thiophen-2-yl) amide structures, the proton of the CONH group typically appears as a broad singlet at a high chemical shift (e.g., δ 12.78 ppm). mdpi.com Protons on the thiophene and other aromatic rings will appear in the aromatic region of the spectrum, while protons on alkyl groups, like the ethyl group in the target compound, will appear at lower chemical shifts. mdpi.commdpi.com

The ¹³C-NMR spectrum provides complementary information, with each signal corresponding to a unique carbon atom. The chemical shifts in ¹³C-NMR are indicative of the carbon's hybridization and functional group. mdpi.com

Table 2: Representative ¹H-NMR and ¹³C-NMR Data for a Substituted N-(thiophen-2-yl) Nicotinamide Derivative

| Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CONH | 12.78 (bs, 1H) | 164.7 |

| Pyridine-H | 8.77 (s, 1H) | 162.3, 161.8, 151.8, 128.9, 106.8 |

| OCH₂CH₃ | 4.29 (q, J = 7.2 Hz, 2H) | 61.4 |

| CH₃ | 2.63 (s, 3H), 2.56 (s, 3H) | 23.4, 14.5 |

| OCH₂CH₃ | 1.31 (t, J = 7.2 Hz, 3H) | 14.7 |

Source: Data adapted from reference mdpi.com. Note: This data is for a related, more complex molecule and serves as an illustrative example of typical shifts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the molecular weight and purity of synthesized compounds.

The liquid chromatography component separates the components of a mixture, and the mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio (m/z). For a synthesized compound like this compound, LC-MS would be used to confirm the presence of a compound with the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.comresearchgate.net The comparison between the calculated (theoretical) mass and the experimentally found mass is a critical step in structure confirmation. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 5 Ethylthiophen 2 Yl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For thiophene (B33073) sulfonamide derivatives, DFT has been employed to understand their molecular and electronic properties.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT calculations on thiophene derivatives have provided significant insights into their electronic nature. For instance, studies on 2,5-substituted thiophene derivatives have utilized DFT at the B3LYP/G-311 level of theory to calculate structural parameters, which have shown close agreement with experimental data. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability.

In studies of novel thiophene-2-carboxamide derivatives, DFT calculations have shown that these compounds exhibit a close HOMO–LUMO energy gap. nih.gov For example, certain amino derivatives of thiophene-2-carboxamide possess the highest energy gaps, while methyl derivatives have the lowest. nih.gov One study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide reported a HOMO-LUMO gap of 5.031 eV. nih.gov Another investigation on thiophene-thiadiazole hybrids found FMO energy gaps ranging between 3.83 and 4.18 eV. nih.gov These values suggest that the electronic properties of the thiophene ring system are significantly influenced by its substituents.

Table 1: Representative Frontier Molecular Orbital Energy Gaps of Related Thiophene Derivatives

| Compound Class | Reported HOMO-LUMO Energy Gap (eV) |

|---|---|

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | 5.031 nih.gov |

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These include ionization potential (I), electron affinity (A), chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and stability. While specific values for (5-Ethylthiophen-2-yl)methanesulfonamide are not available, the general trends observed in related thiophene sulfonamides can be considered.

DFT calculations are also instrumental in predicting the nonlinear optical (NLO) properties of molecules. The hyperpolarizability of a molecule is a measure of its NLO response. Intra-molecular charge transfer, which can be elucidated through Natural Bond Orbital (NBO) calculations, often leads to enhanced molecular stability and can contribute to NLO properties. researchgate.net Studies on other heterocyclic compounds have shown that the presence of donor and acceptor groups can significantly influence the NLO response.

Theoretical Simulation of Vibrational (FT-IR) and Electronic (UV-Vis) Spectra

Theoretical simulations of vibrational and electronic spectra are valuable for the characterization of novel compounds. DFT calculations have been successfully used to compute the theoretical vibrational frequencies (FT-IR) and electronic transition states (UV-Vis) of various thiophene derivatives. researchgate.net These theoretical spectra often show good agreement with experimental findings, aiding in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net For instance, time-dependent DFT (TD-DFT) at the B3LYP/6-311+G(2d,p) level has been used to calculate vertical electronic transition states. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This method is crucial in drug discovery for identifying potential therapeutic agents.

Several studies have reported the molecular docking of various thiophene sulfonamide derivatives against different protein targets. nih.gov For example, a study on a series of thiophene sulfonamide derivatives (7a-7s) investigated their binding interactions with the enoyl acyl carrier protein reductase InhA (PDB ID: 2NSD). nih.gov The docking results revealed notable scores for all compounds, ranging from -6 to -12 kcal/mol, with some derivatives showing impressive glide scores greater than 11 kcal/mol. nih.gov

In another study, novel thiophene-2-carboxamide derivatives were docked with five different proteins, and the results helped to explain the interactions between the compounds and the amino acid residues of the enzymes. nih.gov Similarly, molecular docking studies have been performed on other thiophene derivatives to understand their binding affinities with various receptors, including those relevant to cancer and infectious diseases. researchgate.netresearchgate.netmdpi.combrieflands.com

These findings suggest that the thiophene sulfonamide scaffold is a promising framework for designing molecules with specific biological activities. While no specific docking studies for this compound have been reported, it is plausible that this compound would also exhibit interesting binding interactions with various biological targets, warranting further investigation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Receptor Identification and Ligand-Target Binding Interactions (e.g., 2NSD – Enoyl Acyl Carrier Protein Reductase InhA)

A crucial step in drug discovery is the identification of a biological target. For compounds with potential antitubercular activity, the Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis is a well-established and attractive target. nih.gov InhA is a key enzyme in the mycobacterial type II fatty acid biosynthesis pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.gov The inhibition of InhA disrupts this pathway, leading to cell death. The crystal structure of InhA, often identified by its Protein Data Bank (PDB) ID, such as 2NSD, provides a detailed three-dimensional model of the enzyme's active site, which is crucial for molecular docking studies. rcsb.org

Molecular docking simulations are employed to predict the preferred orientation of "this compound" when bound to the active site of InhA. These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. For instance, studies on similar inhibitors have shown that interactions with key residues like Lys165 and Ile95 within the InhA active site are critical for potent inhibition. mdpi.com The binding mode of the compound within the active site, as revealed by these simulations, provides a rational basis for its inhibitory activity. nih.gov

Prediction of Binding Energies and Scoring Functions

Once a plausible binding pose is identified, the next step is to estimate the binding affinity between "this compound" and its target receptor. This is often accomplished using scoring functions within docking programs, which calculate a score that represents the predicted binding free energy. nih.gov These scores are instrumental in ranking potential drug candidates and prioritizing them for further investigation. For example, in silico evaluations of other thiophene derivatives have utilized docking scores to identify compounds with high binding affinities to their targets. researchgate.net

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate estimations of binding free energies than standard docking scores. ekb.eg While computationally more intensive, these methods offer a more detailed energetic analysis of the ligand-receptor complex.

Below is a hypothetical data table illustrating the kind of results that might be obtained from such a study for a series of related compounds.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | -50.2 | Tyr158, NAD+ |

| Derivative A | -9.2 | -55.8 | Tyr158, Met199, NAD+ |

| Derivative B | -7.9 | -45.1 | Phe149, NAD+ |

Molecular Dynamics Simulations for Dynamic Behavior and Stability Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. ekb.eg MD simulations track the movements of atoms in the system, providing insights into conformational changes and the persistence of key interactions. kuleuven.be

The stability of the "this compound"-InhA complex can be assessed by analyzing parameters such as the Root-Mean-Square Deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. ekb.eg Furthermore, MD simulations can elucidate the role of specific interactions in maintaining the stability of the complex, which is valuable information for optimizing the inhibitor's structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like "this compound."

These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The resulting QSAR models can be used to guide the design of new derivatives with potentially improved activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

For a compound to be a successful drug, it must not only have high affinity for its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify potential liabilities and guide the optimization of drug candidates. nih.gov

For "this compound," various ADME parameters can be predicted, including its solubility, permeability, plasma protein binding, and potential to inhibit cytochrome P450 enzymes. mdpi.com For instance, predictions can indicate high gastrointestinal absorption and whether the compound is likely to penetrate the blood-brain barrier. ekb.eg These predictions are often guided by established principles like Lipinski's Rule of Five. researchgate.net

The following table provides an example of predicted ADME properties for "this compound."

| ADME Property | Predicted Value | Interpretation |

| Water Solubility | -3.5 (logS) | Moderately Soluble |

| Caco-2 Permeability | 1.2 x 10^-6 cm/s | High |

| Human Intestinal Absorption | 92% | High |

| Plasma Protein Binding | 85% | Moderate |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

Structure Activity Relationship Sar Studies of 5 Ethylthiophen 2 Yl Methanesulfonamide Analogues

Elucidation of Critical Structural Motifs for Modulating Biological Activity

The biological activity of thiophene (B33073) sulfonamide analogues is governed by the interplay of several key structural motifs. These can be broadly categorized into the heterocyclic thiophene core, the sulfonamide functional group, the linker connecting them, and various substituents on the thiophene ring.

The Thiophene Ring: This five-membered heterocycle serves as a crucial scaffold. Its electron-rich nature and bioisosteric properties allow it to interact favorably with diverse biological targets. nih.gov In many cases, the thiophene ring acts as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties, metabolic stability, and binding affinity. nih.gov The planarity of the ring can also contribute to effective binding within receptor pockets.

The Sulfonamide Moiety (-SO₂NH₂): This functional group is arguably the most critical for the activity of many enzyme inhibitors in this class, particularly metalloenzymes like carbonic anhydrase. nih.gov The deprotonated sulfonamide anion coordinates with the zinc ion (Zn²⁺) in the active site of these enzymes, a fundamental interaction for potent inhibition. nih.gov The primary sulfonamide (unsubstituted on the nitrogen) is often essential for this coordination.

The Linker Group: The nature of the linker between the thiophene ring and the sulfonamide group, as well as the linker connecting substituents to the core scaffold, can significantly influence potency and selectivity. For instance, in a series of 5-thiophene-2-sulfonamide derivatives, a flexible -SCH₂- linker was introduced between the thiophene and a substituted-benzyl moiety to enhance isoform selectivity. nih.gov

Ring Substituents: The type, position, and size of substituents on the thiophene ring and any associated aryl groups are pivotal for modulating activity. These "tail" groups extend into specific sub-pockets of the enzyme's active site, forming additional hydrogen bonds or hydrophobic interactions that can dramatically enhance binding affinity and selectivity for a particular enzyme isoform. nih.govmdpi.com For example, in a study of benzo[b]thiophene-2-sulfonamide derivatives, specific substitutions led to a compound with high potency (IC₅₀ = 56 nM) and over 400-fold selectivity for human chymase over related proteases. nih.gov

Influence of Thiophene Ring and Sulfonamide Group on Efficacy and Selectivity

The thiophene ring and the sulfonamide group are fundamental to the efficacy and selectivity of this class of inhibitors. Their combined presence forms a powerful pharmacophore for targeting specific enzymes.

The sulfonamide group is the primary anchor for many of these inhibitors. Its ability to bind to the active site zinc ion is a well-established mechanism for the potent inhibition of carbonic anhydrase isoforms. nih.govnih.gov The orientation of the sulfonamide group and its interactions with nearby amino acid residues, such as hydrogen bonding, further stabilize the enzyme-inhibitor complex. nih.gov The necessity of the sulfonamide moiety is highlighted by studies where its replacement with a carbonyl group led to a complete loss of activity in a series of quorum sensing inhibitors. biorxiv.org

The table below illustrates how modifications to the core thiophene sulfonamide structure affect inhibitory activity against human carbonic anhydrase II (hCA II), a well-studied target enzyme.

Data synthesized from literature reports on CA inhibitors to illustrate SAR principles.

This data demonstrates that the unsubstituted thiophene-2-sulfonamide (B153586) is a potent inhibitor. Adding small alkyl groups like methyl at the 5-position maintains high potency, while introducing larger, more polar groups like formyl or carboxyl can decrease it. Notably, the thiophene-based scaffold is significantly more potent than the simple benzene (B151609) sulfonamide, underscoring the favorable contribution of the thiophene ring.

Impact of Substitutions at the 5-Sulfonyl Linker on Enzyme Inhibition and Potency

The term "5-sulfonyl linker" can refer to substituents attached to the thiophene ring at the 5-position (relative to the sulfur atom as position 1) or modifications to the linker connecting the sulfonamide group. In the context of analogues of (5-Ethylthiophen-2-yl)methanesulfonamide, this primarily involves varying the ethyl group at the C5 position and altering the methylene (B1212753) (-CH₂-) linker at the C2 position.

SAR studies have shown that modifications at the 5-position of the thiophene ring are a powerful strategy for tuning potency and selectivity. The substituent at this position often extends into either hydrophobic or hydrophilic regions of the enzyme's active site. nih.gov

Linker Modification: While direct SAR data on modifying the methanesulfonamide (B31651) (-CH₂SO₂NH₂) linker of the title compound is sparse, related studies on other sulfonamides provide valuable insights. The length and flexibility of the linker are crucial. Shortening or lengthening the alkyl chain in the "tail" part of thiophene carboxamide analogues was found to significantly affect their growth inhibitory activity against human cancer cell lines. This suggests that the linker's role in positioning the "tail" substituent optimally within the binding site is critical. Altering the linker can change the orientation of the entire "tail" portion of the molecule within the enzyme's active site, switching interactions from hydrophobic to hydrophilic pockets and thus altering the inhibition profile. mdpi.com

The following table presents hypothetical data based on established SAR principles for 5-lipoxygenase inhibitors, illustrating the impact of substitutions at the 5-position of a thiophene-2-sulfonamide core.

Data derived from SAR trends reported for 5-LO inhibitors. nih.gov

As the data illustrates, moving from no substituent to small alkyl groups (methyl, ethyl) progressively increases potency. Introducing a halogen like chlorine further enhances activity. The most significant gains in potency are achieved by adding larger phenoxy groups, which can form additional favorable interactions within the enzyme active site, with further optimization possible through substitution on that phenyl ring. nih.gov

Preclinical in Vitro and Ex Vivo Disposition Studies

Metabolic Stability Assessments Using Subcellular Fractions (e.g., Microsomes) and Primary Cell Cultures (e.g., Hepatocytes)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. researchgate.net

Liver Microsomes : These are vesicles of the endoplasmic reticulum obtained from liver cells and are rich in cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. researchgate.net The compound of interest is incubated with liver microsomes and cofactors like NADPH, and the decrease in the concentration of the parent compound over time is measured to determine its intrinsic clearance. mdpi.comnih.gov This high-throughput screening method is valuable for comparing the metabolic stability of multiple compounds. researchgate.net

Hepatocytes : Primary liver cells (hepatocytes) contain a wider range of both Phase I (like CYPs) and Phase II (conjugation) metabolizing enzymes and cofactors, offering a more comprehensive and physiologically relevant model than microsomes. researchgate.net Incubating a drug candidate with hepatocytes can provide a more accurate prediction of its metabolic fate in the liver.

Table 1: Representative Data for Metabolic Stability Studies (Hypothetical)

| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Half-life (t½) (min) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

Plasma Protein Binding and Blood-to-Plasma Partitioning Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly affects its distribution and clearance. nih.gov Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. nih.gov

Plasma Protein Binding (PPB) : Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods to determine the fraction of a drug that is unbound in plasma. nih.gov This is a crucial parameter for interpreting pharmacokinetic and pharmacodynamic data. nih.gov

Table 2: Representative Data for Binding Studies (Hypothetical)

| Parameter | Species | Value |

|---|---|---|

| Fraction Unbound in Plasma (fu) | Human | Data not available |

| Fraction Unbound in Plasma (fu) | Rat | Data not available |

Strategies for Metabolite Identification (Met ID)

Identifying the metabolites of a drug candidate is essential to understand its biotransformation pathways and to assess whether any metabolites are pharmacologically active or potentially toxic. researchgate.net In vitro systems like hepatocytes and liver microsomes are used to generate metabolites. nih.gov The resulting samples are then analyzed using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), to identify and structurally characterize the metabolites. nih.gov

Evaluation of Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition/Induction and Transporter Assays

A drug candidate can act as a "perpetrator" by affecting the metabolism of other co-administered drugs ("victims"), leading to potentially harmful drug-drug interactions (DDIs). biomolther.org

CYP Inhibition : In vitro assays using human liver microsomes or recombinant CYP enzymes are conducted to determine if a new compound inhibits specific CYP isoforms (e.g., CYP3A4, CYP2D6). nih.govnih.govmdpi.commdpi.com The concentration at which the compound inhibits 50% of the enzyme activity (IC50) is a key parameter. nih.gov

CYP Induction : Cultured human hepatocytes are used to assess if a compound can induce the expression of CYP enzymes. mdpi.com An increase in enzyme activity or mRNA levels after treatment with the compound indicates induction potential.

Transporter Assays : Cell lines that overexpress specific drug transporters (e.g., P-glycoprotein, BCRP) are used to investigate whether a compound is a substrate or an inhibitor of these transporters, which play a crucial role in drug absorption and disposition.

Utilization of Ex Vivo Intestinal Tissue Models for Oral Absorption Prediction

To predict how well a drug will be absorbed from the gastrointestinal tract, ex vivo models using excised intestinal tissues are employed. nih.govnih.govrjptonline.org These models, such as the Ussing chamber and the everted gut sac technique, maintain the physiological structure of the intestine and can be used to study the transport of a drug across the intestinal barrier. dntb.gov.ua They provide valuable information on permeability and the potential involvement of intestinal transporters and metabolism in the absorption process. mdpi.com

Application of Ex Vivo Perfused Organ Models (e.g., Liver, Kidney) for Pharmacokinetic Prediction

Ex vivo perfused organ systems, such as the isolated perfused liver or kidney, offer a highly integrated model to study drug disposition. nih.govxiahepublishing.comresearchgate.net In these systems, the isolated organ is maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution. researchgate.netnih.gov This allows for the investigation of complex processes like hepatic clearance, biliary excretion, and renal excretion in a setting that closely mimics the in vivo environment, providing more accurate predictions of a drug's pharmacokinetics in the whole organism. xiahepublishing.comresearchgate.net

Advanced Structural Characterization of 5 Ethylthiophen 2 Yl Methanesulfonamide Target Complexes

X-ray Crystallography for Structural Elucidation of Inhibitor-Enzyme Complexes

X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structures of inhibitor-enzyme complexes at an atomic level. nih.govnih.gov This method has been instrumental in revealing the precise binding modes of numerous sulfonamide inhibitors, including those with thiophene (B33073) moieties, within the active site of various human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net

The fundamental interaction for sulfonamide-based inhibitors with CAs is the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.gov Crystallographic studies consistently show that the nitrogen atom of the deprotonated sulfonamide group displaces the zinc-bound water molecule or hydroxide (B78521) ion, forming a strong coordination bond with the metal ion. documentsdelivered.com The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), further anchoring the inhibitor.

Structural studies on bicyclic thienothiazene-6-sulfonamides, which are more conformationally restrained, have provided valuable insights into optimizing inhibitor design. nih.gov By comparing these with monocyclic thiophenedisulfonamides, researchers can understand how the geometry of the thiophene-containing scaffold influences binding affinity. nih.gov The crystallographic data for such complexes provide precise measurements of bond lengths, bond angles, and torsion angles, which are invaluable for computational modeling and the rational design of new, more potent, and selective inhibitors.

Table 1: Crystallographic Data for Representative Thiophene-Based Sulfonamide Inhibitors in Complex with Human Carbonic Anhydrase II (hCA II)

| Inhibitor Class | PDB ID | Resolution (Å) | Key Interacting Residues | Reference |

| Thienothiazene-6-sulfonamide derivative | 1BUN | 2.00 | His94, His96, His119, Val121, Phe131, Thr199, Thr200 | nih.gov |

| Thiophenedisulfonamide derivative | Not specified | Not specified | Val121, Phe131, Leu198, Pro202, Thr199 | nih.gov |

| Generic Thiophene-based sulfonamides | Not specified | Not specified | His64, His94, Thr199, Gln92 | nih.govresearchgate.net |

This table is illustrative and based on data for classes of compounds similar to (5-Ethylthiophen-2-yl)methanesulfonamide.

Spectroscopic Probing Techniques for Investigating Molecular Interactions

While X-ray crystallography provides a static picture of the inhibitor-enzyme complex, spectroscopic techniques offer dynamic information about these interactions in solution. These methods are crucial for confirming the binding and for determining the kinetics and thermodynamics of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying inhibitor binding. Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the inhibitor, can identify the amino acid residues involved in the binding interface. For a compound like this compound, ¹H-¹⁵N HSQC experiments would reveal changes in the chemical shifts of backbone amide protons and nitrogens of the enzyme upon binding, mapping the interaction surface. Furthermore, saturation transfer difference (STD) NMR can be used to identify which parts of the inhibitor are in close contact with the protein, providing valuable information on the binding epitope.

Mass spectrometry (MS) can be used to confirm the formation of the inhibitor-enzyme complex and to determine its stoichiometry. Native MS, performed under non-denaturing conditions, can preserve non-covalent interactions, allowing for the direct observation of the complex. The mass spectra of thiophene sulfonyl derivatives have been studied to understand their fragmentation patterns, which can also be useful in metabolic studies. researchgate.net

Fluorescence spectroscopy is another widely used technique. The intrinsic fluorescence of tryptophan residues in the enzyme can be monitored upon inhibitor binding. If a tryptophan residue is located near the active site, a change in its local environment upon inhibitor binding will result in a change in its fluorescence intensity or wavelength, which can be used to calculate binding affinities.

Table 2: Common Spectroscopic Techniques for Characterizing Inhibitor-Enzyme Interactions

| Technique | Information Obtained | Relevance to this compound |

| NMR Spectroscopy | Binding site mapping, inhibitor conformation, binding kinetics (on/off rates) | Would identify key residues in the target's active site that interact with the ethyl and thiophene moieties. |

| Mass Spectrometry | Confirmation of complex formation, stoichiometry, binding affinity | Would confirm a 1:1 binding ratio with the target enzyme and could be used in screening for binding. |

| Fluorescence Spectroscopy | Binding affinity (Kd), conformational changes in the enzyme upon binding | Changes in intrinsic protein fluorescence upon binding would allow for the determination of the binding strength. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, thermodynamic parameters (ΔH, ΔS) | Would provide a complete thermodynamic profile of the binding interaction, revealing the driving forces (enthalpic or entropic). |

Q & A

Q. What experimental strategies are recommended for synthesizing (5-Ethylthiophen-2-yl)methanesulfonamide and structurally related sulfonamides?

A multi-step approach is typically employed, starting with functionalization of the thiophene ring followed by sulfonamide coupling. Key steps include:

- Thiophene derivatization : Ethylation at the 5-position via Friedel-Crafts alkylation or cross-coupling reactions.

- Sulfonamide formation : Reacting the thiophene intermediate with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry.

- Characterization : NMR (¹H/¹³C), IR, and mass spectrometry are essential. For novel derivatives, elemental analysis is required to confirm purity .

Q. How do solvent systems influence the synthesis of this compound?

Solvent polarity and proticity significantly impact reaction kinetics and product stability. For example:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonamide coupling.

- Ether solvents (THF) may improve solubility of hydrophobic intermediates.

- Alcohols (EtOH, MeOH) are less favored due to competing side reactions (e.g., esterification).

| Solvent | Yield (%) | Notes |

|---|---|---|

| DCM | 55 | High volatility, easy removal |

| THF | 60 | Moderate polarity |

| MeOH | 36 | Risk of byproduct formation |

| EtOH | 53 | Suboptimal for sulfonylation |

Data adapted from sulfonamide synthesis studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations are used to:

- Optimize geometry : Determine equilibrium bond lengths/angles (e.g., S–N bond stability in the sulfonamide group) .

- Molecular orbitals : Identify HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the sulfonyl group).

- Spectroscopic modeling : Simulate UV/Vis spectra by analyzing electronic transitions between orbitals. For example, π→π* transitions in the thiophene ring correlate with absorption at ~250–300 nm .

Q. What methodologies resolve contradictions in crystallographic data for sulfonamide derivatives?

- Refinement software : SHELXL is widely used for small-molecule crystallography. It handles twinned data and high-resolution structures, enabling precise determination of bond parameters and thermal displacement factors .

- Validation metrics : R-factor convergence (<5%) and Hirshfeld surface analysis ensure data reliability.

- Comparative studies : Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to confirm structural assignments .

Q. How can researchers investigate the enzyme inhibition mechanism of this compound analogs?

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based activity assays.

- Structure-activity relationships (SAR) : Modify substituents (e.g., ethyl group on thiophene) to assess steric/electronic effects. For example, bulkier groups may enhance binding affinity .

- Docking studies : Use software like AutoDock to simulate ligand-enzyme interactions (e.g., hydrogen bonding with catalytic residues) .

Q. What strategies address discrepancies in biological activity data across studies?

- Standardized protocols : Control variables such as cell line selection (e.g., HEK293 vs. COS-7) and assay conditions (pH, temperature).

- Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

- Data normalization : Use reference inhibitors (e.g., NS-398 for COX-2) as internal benchmarks .

Methodological Guidance

Q. How should safety protocols be integrated into experimental workflows for sulfonamide compounds?

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonamide intermediates.

- Storage : Keep hygroscopic derivatives under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride reactions) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.